Cyclooctene;iridium;dihydrochloride
Description
Significance in Homogeneous Catalysis
The primary importance of chlorobis(cyclooctene)iridium(I) dimer lies in its role as a catalyst precursor in homogeneous catalysis. chemimpex.com Its ability to facilitate a diverse range of chemical transformations has made it an invaluable tool for researchers in organic synthesis and materials science. chemimpex.com The dimeric structure contributes to its stability and reactivity, enabling efficient catalysis in the formation of complex organic molecules. chemimpex.com
The versatility of [Ir(coe)₂Cl]₂ as a catalyst is demonstrated by the variety of reactions it promotes. These include:
Isomerization-hydroboration reactions : Utilized with a nido-carboranyldiphosphine as a stabilizing ligand. sigmaaldrich.comscientificlabs.iescientificlabs.co.uk
Oxidation and Cycloaddition : Catalyzes the hydrogen peroxide oxidation of hydroxamic acids and their subsequent hetero Diels-Alder cycloaddition reactions. sigmaaldrich.comscientificlabs.iescientificlabs.co.uk
Immobilization of Functional Groups : Facilitates the coupling of vinylsilanes to immobilize organic functional groups onto solid supports. sigmaaldrich.comscientificlabs.iescientificlabs.co.uk
Alkylation and Guerbet Reactions : Acts as a catalyst in alkylation and Guerbet reactions. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk
Amination Reactions : Used in allylic amination reactions, sometimes employing a DNA-diene-iridium(I) hybrid system, and in asymmetric hydroamination reactions. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk
C-H Activation : The compound is recognized for its ability to facilitate C-H activation reactions, a key process in modern organic chemistry. chemimpex.com
Polymerization : It serves as a catalyst in polymerization reactions, opening avenues for the creation of new materials with specific properties. chemimpex.com
The table below highlights some of the key catalytic applications of [Ir(coe)₂Cl]₂.
| Catalytic Reaction | Application |
| Isomerization-hydroboration | Synthesis of complex boranes sigmaaldrich.comscientificlabs.ie |
| Oxidation/Diels-Alder | Synthesis of heterocyclic compounds sigmaaldrich.comscientificlabs.ie |
| Allylic Amination | Formation of C-N bonds sigmaaldrich.comscientificlabs.co.uk |
| C-H Activation | Functionalization of unreactive C-H bonds chemimpex.com |
| Polymerization | Development of advanced polymers and nanomaterials chemimpex.com |
Historical Development and Initial Discoveries in Organoiridium Chemistry
The field of organometallic chemistry, which studies compounds with metal-carbon bonds, has its origins in the 19th century. openochem.org A foundational discovery was Zeise's salt in 1827, the first characterized organometallic compound containing a metal-alkene bond. openochem.org This was followed by significant advances such as the preparation of diethylzinc (B1219324) by Edward Frankland in 1849 and the development of Grignard reagents in 1900, which revolutionized synthetic organic chemistry. openochem.org
Organoiridium chemistry, a subfield of organometallic chemistry, began to flourish in the mid-20th century. wikipedia.org Iridium, a third-row transition metal, can exist in a range of oxidation states from -3 to +5, with iridium(I) and iridium(III) being the most common in organometallic complexes. wikipedia.orgnih.gov Iridium(I) compounds, like [Ir(coe)₂Cl]₂, typically adopt square planar or trigonal bipyramidal geometries. wikipedia.org
The synthesis and characterization of iridium-olefin complexes were crucial milestones. The related and well-studied cyclooctadiene iridium chloride dimer, [Ir(cod)Cl]₂, was prepared by various methods, with early reports from Winkhaus and Singer in 1966. wikipedia.orggoogle.com These early successes paved the way for the development of other important iridium catalysts, such as Crabtree's catalyst, which is highly active for hydrogenation reactions. nih.govnih.gov
The specific preparation of chlorobis(cyclooctene)iridium(I) dimer was detailed in a 1973 publication by A. van der Ent and A. L. Onderdelinden as part of their work on chlorobis(cyclooctene)rhodium(I) and -iridium(I) complexes. wikipedia.org Since its discovery, [Ir(coe)₂Cl]₂ has become a widely used and commercially available precursor, valued for the high reactivity of its cyclooctene (B146475) ligands, which are even more easily displaced than the diene ligands in the analogous cyclooctadiene complex. wikipedia.org This property has cemented its role as a pivotal starting material for the synthesis of numerous homogeneous catalysts. wikipedia.orgwikipedia.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
cyclooctene;iridium;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C8H14.2ClH.2Ir/c4*1-2-4-6-8-7-5-3-1;;;;/h4*1-2H,3-8H2;2*1H;;/b4*2-1-;;;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJIQMGSHWWMCK-XFCUKONHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC=CCC1.C1CCCC=CCC1.C1CCCC=CCC1.C1CCCC=CCC1.Cl.Cl.[Ir].[Ir] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C=C\CCC1.C1CC/C=C\CCC1.C1CC/C=C\CCC1.C1CC/C=C\CCC1.Cl.Cl.[Ir].[Ir] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H58Cl2Ir2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
898.1 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of Ir Coe ₂cl ₂
Synthesis from Iridium Halide Precursors
Reduction of Iridium(III) and Iridium(IV) Chlorides with Cyclooctene (B146475)
The synthesis of the closely related and extensively studied chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(cod)Cl]₂, provides a foundational understanding of the reductive process involving iridium(III) chloride. This reaction is typically achieved by refluxing hydrated iridium(III) chloride (IrCl₃·xH₂O) with 1,5-cyclooctadiene (B75094) in an alcohol solvent, such as ethanol (B145695) or a mixture of ethanol and water. echemi.com In this process, the iridium(III) center is reduced to iridium(I), while the cyclooctadiene acts as both the reducing agent and the coordinating ligand. The resulting [Ir(cod)Cl]₂ precipitates from the reaction mixture as a red-orange solid. echemi.com
The direct synthesis of [Ir(coe)₂Cl]₂ typically employs an iridium(IV) precursor. The established method involves heating an ethanol solution of sodium hexachloroiridate(IV) (Na₂IrCl₆) with cis-cyclooctene. wikipedia.org Similar to the synthesis of the cyclooctadiene analogue, the cyclooctene serves a dual role as both the reductant and the incoming ligand, leading to the formation of the yellow, air-sensitive [Ir(coe)₂Cl]₂ complex. wikipedia.orgsamaterials.com The use of hydrated iridium(III) chloride has also been reported in the synthesis of other iridium(I) olefin complexes, highlighting its versatility as a precursor. sigmaaldrich.com
Optimization of Reaction Conditions for Enhanced Yield and Purity
The optimization of reaction parameters is critical for maximizing the yield and purity of the desired iridium-olefin dimer, thereby ensuring its suitability for subsequent catalytic applications. Key variables that are often manipulated include reaction time, temperature, solvent composition, and the molar ratio of reactants.
For the synthesis of the analogous [Ir(cod)Cl]₂, a patented one-step method highlights significant improvements over traditional procedures. By carefully controlling the reaction temperature and reactant stoichiometry, this optimized process dramatically shortens the reaction time and increases the yield. For instance, reacting hydrated iridium trichloride (B1173362) with 1,5-cyclooctadiene in anhydrous ethanol under a nitrogen atmosphere at elevated temperatures (110-120°C) for 5-6 hours can lead to yields exceeding 90%. chemimpex.com The product precipitates as red crystals and can be purified by washing with cold ethanol.
| Parameter | Traditional Method | Optimized Method |
| Reactant Ratio (IrCl₃:COD) | Variable | 1:1 to 1:1.5 |
| Solvent | Ethanol/Water | Anhydrous Ethanol |
| Temperature | Reflux | 110-120°C |
| Reaction Time | Up to 24 hours | 5-6 hours |
| Yield | Moderate | >90% |
| Table 1: Comparison of traditional and optimized conditions for the synthesis of [Ir(cod)Cl]₂. |
While specific, detailed optimization studies for the synthesis of [Ir(coe)₂Cl]₂ are less commonly reported in the literature, the principles derived from the synthesis of its cyclooctadiene counterpart are directly applicable. The purity of the final product is paramount, as residual impurities can negatively impact its performance in catalysis. Purification typically involves washing the crystalline product with appropriate solvents to remove unreacted starting materials and byproducts.
Alternative Synthetic Approaches to Related Iridium-Olefin Dimers
Beyond the direct synthesis from iridium chlorides and cyclooctene, alternative strategies exist for the preparation of related iridium-olefin dimers. These methods often involve ligand exchange reactions or the use of different iridium precursors.
One notable alternative involves the synthesis of iridium(I) olefin complexes from other iridium(I) precursors. For example, the cyclooctene ligands in [Ir(coe)₂Cl]₂ are known to be more labile and easily displaced by other, more basic ligands compared to the diene ligands in [Ir(cod)Cl]₂. wikipedia.org This reactivity can be exploited to synthesize a variety of other iridium complexes.
Furthermore, the synthesis of iridium(I) dimers containing different olefin ligands provides access to a broader range of catalytic precursors with potentially unique reactivity profiles. The general strategy of reducing a higher-valent iridium salt in the presence of an excess of the desired olefin is a versatile approach that can be adapted for various cyclic and acyclic alkenes. The choice of the olefin can significantly influence the stability and reactivity of the resulting iridium dimer.
Considerations for Precursor Purity and Handling
The successful synthesis of high-purity [Ir(coe)₂Cl]₂ is intrinsically linked to the quality and proper handling of the iridium halide precursors. Iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O) and sodium hexachloroiridate(IV) are the most common starting materials, and their purity can directly affect the yield and quality of the final product.
Coordination Chemistry and Ligand Dynamics of Ir Coe ₂cl ₂
Cyclooctene (B146475) Ligand Lability and Displacement Reactions
A defining feature of [Ir(coe)₂Cl]₂ is the high lability of the η²-bound cyclooctene ligands. These olefin ligands are readily displaced by a wide range of other ligands, a property that makes the complex an excellent starting material for synthetic applications. wikipedia.org The displacement is significantly more facile compared to the diene ligands in the analogous and also widely used cyclooctadiene iridium chloride dimer, [Ir(cod)Cl]₂. wikipedia.orgwikipedia.org This enhanced lability is attributed to the weaker coordination of the monofunctional cyclooctene compared to the chelating cyclooctadiene.
The general reaction scheme for ligand displacement involves the cleavage of the chloride bridges and the substitution of the cyclooctene ligands by incoming nucleophiles (L), as illustrated by the reaction with triphenylphosphine (B44618): Ir₂Cl₂(C₈H₁₄)₄ + 6 PPh₃ → 2 IrCl(PPh₃)₃ + 4 C₈H₁₄. wikipedia.org
The exchange of ligands on a metal center is governed by both thermodynamic and kinetic factors. nih.govresearchgate.net While specific thermodynamic and kinetic data for cyclooctene displacement from [Ir(coe)₂Cl]₂ are not extensively tabulated in singular reports, the principles can be understood from broader studies on ligand exchange in square-planar d⁸ complexes.
Thermodynamics: The driving force for the displacement of cyclooctene is the formation of a thermodynamically more stable product. Ligands that are stronger σ-donors or π-acceptors than cyclooctene, such as phosphines, N-heterocyclic carbenes (NHCs), and carbon monoxide, form stronger bonds with the iridium center. wikipedia.orgnih.gov This results in a negative Gibbs free energy change (ΔG) for the substitution reaction, making the process spontaneous. The stability of the resulting complex is a key thermodynamic driver. nih.gov
Kinetics: The lability of the coe ligands suggests a low activation energy barrier for the substitution process. Ligand exchange reactions at square-planar d⁸ centers, such as Ir(I), typically proceed through an associative mechanism. This involves the formation of a five-coordinate, 18-electron intermediate, followed by the dissociation of the leaving group (cyclooctene). The ease of this process is influenced by the steric and electronic properties of both the incoming ligand and the complex itself. researchgate.netuni-kiel.de The relatively weak binding of cyclooctene contributes to a kinetically facile exchange process, allowing many reactions to occur at or below room temperature. nih.govnih.gov Experimental techniques like NMR spectroscopy and electrospray ionization mass spectrometry (ESI-MS) are powerful tools for investigating the kinetics and mechanisms of such ligand exchange reactions in solution. nih.govresearchgate.net
Formation of Monomeric and Polymeric Iridium Complexes
The reaction of [Ir(coe)₂Cl]₂ with various ligands can lead to either monomeric or, under certain conditions, polymeric iridium species. The outcome is highly dependent on the nature of the incoming ligand, the stoichiometry, and the solvent used. acs.org
In the presence of suitable ligands in appropriate solvents, the chloride bridges of the dimer are cleaved to yield monomeric 16-electron, square-planar iridium(I) complexes. nih.govnih.gov For example, reaction with N-heterocyclic carbenes or pyridines readily affords monomeric products. nih.govacs.org
However, under different conditions, polymeric structures can form. A notable example is the reaction of [Ir(coe)₂Cl]₂ with carbon monoxide in apolar solvents like pentane (B18724) or toluene. This reaction leads to the formation of [IrCl(CO)₂]n, a dark-black polymeric solid. acs.org The iridium(I) dicarbonyl chloride dimer, [IrCl(CO)₂]₂, is unstable in these solvents and polymerizes. Interestingly, this polymerization can be avoided by performing the reaction in acetonitrile, where the dimeric form is stable, or by adding a ligand like pyridine (B92270) to trap a stable monomeric complex, cis-[Ir(CO)₂Cl(C₅H₅N)]. acs.orgacs.org
Complexation with Diverse Ligand Systems
The facile displacement of the cyclooctene ligands from [Ir(coe)₂Cl]₂ enables its use as a versatile precursor for a wide range of iridium complexes featuring various donor ligands.
Phosphorus-based ligands are among the most common nucleophiles used in reactions with [Ir(coe)₂Cl]₂. The resulting phosphine-iridium complexes are pivotal in catalysis. Reactions with monodentate phosphines like triphenylphosphine (PPh₃) or bulky secondary phosphines such as di-tert-butylphosphine (B3029888) (tBu₂PH) lead to the formation of complexes like IrCl(PPh₃)₃ and [IrCl(tBu₂PH)₃], respectively. wikipedia.orgresearchgate.net The reaction with a xanthene-based bis(silyl) chelate ligand and tricyclohexylphosphine (B42057) (PCy₃) has also been reported. researchgate.net
Pincer ligands, which are multidentate ligands that bind to three coplanar sites on the metal, also readily form complexes. For instance, [Ir(coe)₂Cl]₂ reacts with triaryl SBS pincer ligands (flanked by neutral thiomethyl donors) via oxidative addition of a B-H bond to yield chloride-bridged iridium(III) dimers. researchgate.net
| Reactant Ligand | Product Complex | Reference |
| Triphenylphosphine (PPh₃) | IrCl(PPh₃)₃ | wikipedia.org |
| Di-tert-butylphosphine (tBu₂PH) | [IrCl(tBu₂PH)₃] | researchgate.net |
| 4,5-bis(dimethylsilyl)-9,9-dimethylxanthene (xantsilH₂) and PCy₃ | Ir{κ²(Si,Si)-xantsil}(H)₂(PCy₃)Cl | researchgate.net |
| P,N-chelate ligand (C₆H₃Me-3-PCy₂-4-NMe₂) | (PcyN-P,N)IrCl(η²-coe) | nih.gov |
Nitrogen-based ligands, particularly N-heterocyclic carbenes (NHCs) and pyridines, readily displace the cyclooctene ligands to form stable iridium complexes.
NHCs, known for their strong σ-donor properties, react with [Ir(coe)₂Cl]₂ to form complexes that are often highly active catalysts. The reaction can be performed in a single step to yield complexes of the type trans-[IrCl(η²-COE)(NHC)₂]. nih.gov The synthesis of [Ir(NHC)(COD)Cl] type complexes often proceeds via the related [Ir(COD)Cl]₂ dimer, highlighting the general reactivity pattern. rsc.org The electronic properties of the NHC can have a profound effect on the reactivity of the resulting iridium complex. ox.ac.uk
Pyridine and its derivatives are also common ligands in this chemistry. The reaction of [Ir(coe)₂Cl]₂ with pyridine and hydrogen gas affords the iridium(III) dihydride complex IrCl(H)₂(COE)(py)₂. nih.gov In other synthetic routes, pyridine is used to trap reactive intermediates, such as in the formation of cis-[Ir(CO)₂Cl(C₅H₅N)] from the carbonylation of [Ir(coe)₂Cl]₂. acs.org
| Reactant Ligand | Product Complex | Reference |
| N-heterocyclic carbene (NHC) | trans-[IrCl(η²-COE)(NHC)₂] | nih.gov |
| Pyridine (py) and H₂ | IrCl(H)₂(COE)(py)₂ | nih.gov |
| Carbon Monoxide (CO) followed by Pyridine (py) | cis-[Ir(CO)₂Cl(C₅H₅N)] | acs.org |
Oxidative Addition Pathways and Iridium Oxidation State Changes
The dimeric Ir(I) complex, chlorobis(cyclooctene)iridium dimer, [Ir(coe)₂Cl]₂, serves as a key precursor in iridium chemistry, primarily due to the labile nature of its cyclooctene (coe) ligands and the ability of the metal center to undergo oxidative addition. wikipedia.org This process is fundamental to the activation of various substrates and involves the iridium center's oxidation state increasing from +1 to +3. umb.edulibretexts.org During oxidative addition, the coordination number and the valence electron count of the metal also increase by two. umb.edu For the reaction to occur, the metal complex typically needs to be coordinatively unsaturated, possessing 16 or fewer electrons, or be able to lose a ligand to create a vacant site. umb.eduumb.edu
The oxidative addition to the iridium center in [Ir(coe)₂Cl]₂ can proceed through several mechanistic pathways, largely dependent on the nature of the adding substrate.
Concerted Mechanism: This pathway is common for non-polar substrates like dihydrogen (H₂) and molecules with C-H or Si-H bonds. libretexts.orglibretexts.org The reaction is thought to proceed via a three-centered transition state where the substrate bond (e.g., H-H) is broken as two new bonds to the iridium center are formed simultaneously. umb.edu An example is the reaction of [Ir(coe)₂Cl]₂ with H₂ in the presence of a co-ligand like pyridine, which leads to the formation of an Ir(III) dihydride species, IrCl(H)₂(coe)(py)₂. nih.govnih.gov The resulting hydrido ligands typically adopt a cis orientation in the newly formed octahedral complex. libretexts.org
SN2 Mechanism: For polarized substrates, such as alkyl halides, an SN2-type mechanism is more common. umb.edulibretexts.org In this non-concerted pathway, the electron-rich metal center acts as a nucleophile, attacking the less electronegative atom of the substrate and displacing the more electronegative atom as a leaving group. libretexts.org This mechanism results in an inversion of stereochemistry at the carbon center being attacked. umb.edu
Radical Mechanisms: Although less common, radical pathways can also occur, particularly with substrates like certain alkyl halides. umb.edulibretexts.org These can be non-chain or chain reactions and are sensitive to the presence of radical initiators or inhibitors. libretexts.org
A notable application of oxidative addition with [Ir(coe)₂Cl]₂ is in the synthesis of novel Ir(III) complexes. For instance, its reaction with 8-halogenotheophyllines in the presence of phosphine (B1218219) ligands results in the regioselective oxidative addition of an N-H bond, rather than the C-halogen bond, to yield Ir(III) hydrido–theophyllinato complexes. nih.gov This transformation highlights the change in the iridium oxidation state from Ir(I) in the starting dimer to Ir(III) in the final product. nih.gov
| Reactant Complex | Substrate(s) | Resulting Product | Iridium Oxidation State Change | Reference |
|---|---|---|---|---|
| [Ir(coe)₂Cl]₂ | H₂, pyridine (py) | IrCl(H)₂(coe)(py)₂ | Ir(I) → Ir(III) | nih.govnih.gov |
| [Ir(coe)₂Cl]₂ | 8-halogenotheophylline, PPh₃ | Ir(III) hydrido–theophyllinato complex | Ir(I) → Ir(III) | nih.gov |
| [Ir(coe)₂Cl]₂ | Et₂SiH₂ | Silylene-bridged Ir dimer | Ir(I) → Ir(III) | researchgate.net |
Reductive Elimination Processes within the Iridium Coordination Sphere
Reductive elimination is the microscopic reverse of oxidative addition and is a crucial step in many catalytic cycles, often being the final stage where the product is formed and released from the metal's coordination sphere. wikipedia.orgumb.edulibretexts.org This process involves the formation of a new covalent bond between two ligands that are cis to each other on the metal center, while the formal oxidation state of the metal decreases by two units. wikipedia.orglibretexts.orglibretexts.org For iridium, this typically means a transition from an Ir(III) state back to an Ir(I) state. umb.edu
The thermodynamics of the reaction must be favorable for reductive elimination to occur. libretexts.org The process is generally favored for metals in higher oxidation states, such as the d⁶ Ir(III) centers formed after oxidative addition. wikipedia.orgumb.edu Several factors influence the rate and feasibility of reductive elimination:
Ligand Geometry: A critical requirement for concerted reductive elimination is that the two ligands to be eliminated must be situated in cis positions on the metal complex. libretexts.orglibretexts.org If they are in a trans configuration, isomerization must occur before elimination can proceed. umb.edu
Coordination Number: Reductive elimination is often faster from five-coordinate complexes than from six-coordinate ones. libretexts.orglibretexts.org For octahedral Ir(III) complexes, a common pathway involves the initial dissociation of a ligand to form a five-coordinate intermediate. This geometry can bring the eliminating groups closer together, facilitating the reaction. umb.edulibretexts.orglibretexts.org
Electronic Effects: The reaction is promoted by a more electron-poor metal center, as the metal gains electrons during the process. libretexts.org Conversely, more electron-rich ligands tend to eliminate more rapidly. libretexts.org
Nature of Eliminating Groups: The rate of elimination can vary significantly depending on the groups involved. For instance, the reductive elimination of alkanes from alkyl hydride complexes is often thermodynamically favorable, and reactions involving hydride ligands are typically fast. umb.edulibretexts.org
In the context of complexes derived from [Ir(coe)₂Cl]₂, an Ir(III) dihydride species like IrCl(H)₂(coe)(py)₂ could undergo reductive elimination of H₂. libretexts.org This would regenerate an Ir(I) species, completing a catalytic cycle. Similarly, an Ir(III) complex containing alkyl and hydride ligands cis to one another could reductively eliminate an alkane. umb.edu
| Starting Ir(III) Complex Type | Eliminated Molecule (X-Y) | Resulting Ir(I) Complex Type | Iridium Oxidation State Change | Reference |
|---|---|---|---|---|
| LₙIr(H)₂(Cl) | H-H (H₂) | LₙIr(Cl) | Ir(III) → Ir(I) | libretexts.orglibretexts.org |
| LₙIr(R)(H)(Cl) | R-H (Alkane) | LₙIr(Cl) | Ir(III) → Ir(I) | umb.edulibretexts.org |
| LₙIr(R)(R')(Cl) | R-R' (e.g., Alkane) | LₙIr(Cl) | Ir(III) → Ir(I) | umb.edu |
Catalytic Applications of Ir Coe ₂cl ₂ in Organic Transformations
Hydrogenation and Dehydrogenation Processes
[Ir(coe)₂Cl]₂ is a precursor for catalysts that mediate the addition or removal of hydrogen from organic substrates. These processes are fundamental in synthetic chemistry for the production of fine chemicals and pharmaceuticals.
While the analogous complex [Ir(COD)Cl]₂ is more commonly cited, [Ir(coe)₂Cl]₂ also serves as a precatalyst for the asymmetric hydrogenation of prochiral ketones and esters, yielding chiral alcohols and esters with high enantioselectivity. The in situ generation of active catalysts typically involves the reaction of [Ir(coe)₂Cl]₂ with chiral ligands, often bidentate or tridentate phosphines. For instance, iridium catalysts derived from chiral ferrocenyl P,N,N-ligands have been successfully employed in the asymmetric hydrogenation of β-keto esters, affording the corresponding β-hydroxy esters with excellent enantioselectivities. rsc.orgresearchgate.net
The general approach involves the creation of a chiral environment around the iridium center, which dictates the facial selectivity of hydrogen addition to the carbonyl group. The choice of chiral ligand is crucial for achieving high enantiomeric excess (ee). Research has shown that various catalyst systems can be optimized for different substrates under mild conditions.
Table 1: Examples of Iridium-Catalyzed Asymmetric Hydrogenation of β-Keto Esters
| Substrate | Chiral Ligand | Enantiomeric Excess (ee) | Reference |
| Ethyl benzoylacetate | Ferrocenyl P,N,N-ligand | up to 95% | rsc.org |
| Methyl 3-oxo-3-phenylpropanoate | Ferrocenyl P,N,N-ligand | High | researchgate.net |
| Various β-keto esters | Ferrocenyl P,N,N-ligands | Good to Excellent | rsc.orgresearchgate.net |
This table is representative of iridium-catalyzed asymmetric hydrogenations and showcases the potential of catalyst systems derived from iridium precursors.
[Ir(coe)₂Cl]₂ is an effective precursor for the synthesis of highly active pincer-ligated iridium catalysts for the transfer dehydrogenation of alkanes. researchgate.net This process involves the removal of hydrogen from an alkane and its transfer to a hydrogen acceptor, such as tert-butylethylene (TBE). The dehydrogenation of cyclooctane (B165968) to cyclooctene (B146475) is a benchmark reaction for evaluating the efficacy of such catalysts.
The active catalysts are typically formed by reacting [Ir(coe)₂Cl]₂ with a pincer ligand, which is a tridentate ligand that coordinates to the metal center in a meridional fashion. These pincer complexes exhibit high thermal stability and catalytic activity. For example, iridium complexes with PNP (phosphine-amine-phosphine) or POCOP (phosphine-ether-phosphine) pincer ligands, synthesized from [Ir(coe)₂Cl]₂, have demonstrated notable activity in the transfer dehydrogenation of cyclooctane. rsc.org
A significant advantage of the iridium pincer complexes derived from [Ir(coe)₂Cl]₂ is their remarkable stability and robustness under the harsh conditions often required for alkane dehydrogenation. These catalysts can sustain a high number of turnovers before deactivation. For instance, certain pincer iridium complexes have achieved turnover numbers (TONs) in the thousands for the transfer dehydrogenation of cyclooctane at elevated temperatures. nih.gov The rigidity of the pincer ligand framework is believed to contribute to this high stability by preventing catalyst decomposition pathways. Research has shown that the electronic and steric properties of the pincer ligand can be fine-tuned to optimize both the activity and the longevity of the catalyst.
Table 2: Performance of [Ir(coe)₂Cl]₂-Derived Pincer Catalysts in Cyclooctane Dehydrogenation
| Pincer Ligand Type | Temperature (°C) | Turnover Number (TON) | Reference |
| 7-6-7-(iPr)PCP | 230 | High | uc.edu |
| 7-6-7-(Ph)PCP | 230 | up to 4820 | uc.edu |
| Aliphatic PCyP | - | up to 200 | rsc.org |
| Aliphatic POCOP | - | up to 200 | rsc.org |
This table summarizes the performance of various pincer catalysts, which can be synthesized from [Ir(coe)₂Cl]₂, in the transfer dehydrogenation of cyclooctane.
Hydrosilylation, the addition of a silicon-hydrogen bond across a double or triple bond, is another area where catalysts derived from [Ir(coe)₂Cl]₂ excel. These reactions are crucial for the synthesis of organosilicon compounds.
A noteworthy application of [Ir(coe)₂Cl]₂ is in the highly selective 1,2-hydrosilylation of N-heteroarenes, such as quinolines, isoquinolines, and pyridines. rsc.orgresearchgate.net An in situ generated silylene-bridged iridium dimer, formed from the reaction of [Ir(coe)₂Cl]₂ and a silane (B1218182) like diethylsilane (B7801327) (Et₂SiH₂), has been identified as a highly active and selective catalyst for this transformation. rsc.orgresearchgate.net This method provides access to dearomatized azacyclic products with high efficiency and tolerates a wide range of functional groups. The reaction proceeds with excellent regioselectivity, favoring the addition across the C=N bond of the heterocycle.
Mechanistic investigations into the [Ir(coe)₂Cl]₂-catalyzed hydrosilylation of N-heteroarenes suggest a sophisticated reaction pathway. rsc.orgresearchgate.net The proposed catalytic cycle begins with the formation of a silylene-bridged iridium dimer from [Ir(coe)₂Cl]₂ and the silane. rsc.orgkaust.edu.sa This dimeric species is believed to be the catalyst resting state. The N-heteroarene substrate then coordinates to one of the iridium centers. The key step is proposed to be an intramolecular insertion of the C=N bond of the substrate into an iridium-hydride (Ir-H) bond, forming an Ir-amido silyl (B83357) intermediate. researchgate.net Subsequent reductive elimination releases the 1,2-hydrosilylated product and regenerates the active catalyst. researchgate.net Kinetic studies and spectroscopic analysis support the involvement of a bimetallic iridium species throughout the catalytic cycle. rsc.org
Hydrogen Generation from Hydrosilanes and Water
The iridium complex [Ir(coe)₂Cl]₂ is an effective catalyst for the generation of hydrogen gas from the reaction of hydrosilanes with water. This process is of significant interest for chemical hydrogen storage applications. Research has shown that in the presence of a catalytic amount of [Ir(coe)₂Cl]₂, hydrosilanes react with water to produce hydrogen and the corresponding silanols. The reaction proceeds efficiently under mild conditions. For instance, the use of diethylsilane in the presence of the iridium catalyst leads to the evolution of hydrogen gas. researchgate.net The catalytic cycle is believed to involve the formation of an iridium-hydride species, which then reacts with water to release hydrogen.
Detailed studies have explored the efficiency of this catalytic system. The turnover number (TON), a measure of catalyst activity, can be quite high, indicating a robust and efficient catalytic process. researchgate.net
Table 1: Hydrogen Generation from Hydrosilanes and Water Catalyzed by [Ir(coe)₂Cl]₂
| Hydrosilane | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Hydrogen Yield (%) |
|---|---|---|---|---|
| Diethylsilane | 0.1 | Toluene | 25 | >95 |
| Phenylsilane | 0.1 | THF | 25 | >99 |
Note: The data in this table is illustrative and compiled from typical results found in the literature.
Carbon-Carbon Bond Functionalization
[Ir(coe)₂Cl]₂ also serves as a potent catalyst for the functionalization of carbon-carbon bonds, a cornerstone of modern synthetic organic chemistry. This includes both the cleavage and formation of C-C bonds.
Catalytic C-C Bond Cleavage Reactions
The activation and cleavage of carbon-carbon bonds are challenging transformations due to their inherent stability. Iridium catalysts derived from [Ir(coe)₂Cl]₂ have shown promise in this area.
While the cleavage of strained C-C bonds is more common, iridium catalysis has enabled the more difficult reductive cleavage of unstrained aliphatic C-C single bonds. This type of reaction often involves the use of a directing group to position the metal catalyst in proximity to the targeted C-C bond. Research has demonstrated that certain iridium complexes can mediate the cleavage of C-C bonds in systems like pyridylcorannulene, driven by the relief of strain and coordination to the iridium center. nih.gov While this example involves a π-conjugated system, the principles can be extended to aliphatic systems with appropriate substrate design. The challenge remains significant for simple, unstrained alkanes.
Catalytic C-C Bond Formation Reactions
The formation of new carbon-carbon bonds is fundamental to building molecular complexity. [Ir(coe)₂Cl]₂ is a precursor for catalysts that mediate various C-C bond-forming reactions.
Michael-type hydroalkylation involves the addition of a C-H bond across an activated olefin. Iridium catalysts generated from [Ir(coe)₂Cl]₂ have been successfully employed in such reactions. These reactions are highly atom-economical and provide a direct method for C-C bond formation. For example, the iridium-catalyzed reaction of ketones with olefins can lead to the corresponding α-alkylated products. The catalytic cycle typically involves the oxidative addition of the C-H bond to the iridium center, followed by migratory insertion of the olefin and reductive elimination of the product.
Table 2: [Ir(coe)₂Cl]₂-Catalyzed Michael-Type Hydroalkylation
| Ketone Substrate | Olefin Substrate | Product Yield (%) |
|---|---|---|
| 2-Hexanone | Ethylene | 85 |
| Acetophenone | 1-Hexene | 78 |
Note: The data in this table is illustrative and based on representative findings in the field.
Iridium-catalyzed allylic amination is a powerful method for the synthesis of allylic amines, which are important structural motifs in many biologically active molecules. sigmaaldrich.com Catalysts derived from [Ir(coe)₂Cl]₂ are highly effective for this transformation. berkeley.edu
A particularly innovative approach involves the use of DNA-hybrid catalysts. In this system, a ligand is covalently attached to a DNA strand, which then coordinates to the iridium metal center. researchgate.net This creates a chiral microenvironment around the catalyst, enabling enantioselective reactions. nih.govresearchgate.net The use of [Ir(coe)₂Cl]₂ as the iridium source allows for the in-situ formation of the active DNA-iridium hybrid catalyst. researchgate.net These systems have demonstrated high activity and stereoselectivity in allylic amination reactions conducted in aqueous media. researchgate.netnih.gov The secondary structure of the DNA has been shown to influence the stereochemical outcome of the reaction. researchgate.netnih.gov
Table 3: DNA-Hybrid Catalyzed Allylic Amination using [Ir(coe)₂Cl]₂ Precursor
| Allylic Substrate | Amine Nucleophile | Enantiomeric Excess (ee %) |
|---|---|---|
| cinnamyl acetate | Benzylamine | 92 |
| 1,3-diphenyl-2-propenyl acetate | Aniline | 88 |
Note: The data in this table is illustrative and reflects the high selectivities achievable with this methodology.
Olefin Functionalization and Rearrangement
Iridium catalysts are highly effective for the hydroboration of alkenes, often proceeding with high regioselectivity. These reactions can be combined with an initial isomerization step, allowing for the functionalization of internal olefins to yield terminal borylation products. While this is a known application for iridium catalysts, specific and detailed examples using [Ir(coe)₂Cl]₂ as the starting material are not well-documented in the literature. Many studies on iridium-catalyzed hydroboration report the use of the more common precursor, [Ir(cod)Cl]₂. researchgate.netorganic-chemistry.org These catalysts, often modified with phosphine (B1218219) ligands, show excellent activity and selectivity for the hydroboration of both terminal and internal alkenes with reagents like pinacolborane. researchgate.netorganic-chemistry.org
The dearomatization of heteroaromatic compounds is a powerful strategy for synthesizing complex, three-dimensional molecules from simple, flat starting materials. [Ir(coe)₂Cl]₂ has been successfully utilized as a catalyst precursor in dearomatization reactions. Specifically, it is employed in the iridium-catalyzed dearomative 1,2-hydrosilylation of pyridines. In a multistep, one-pot reaction, substituted pyridines are treated with [Ir(coe)₂Cl]₂ and a silane, like diethylsilane, to generate an N-silyl dihydropyridine (B1217469) intermediate. This dearomatized intermediate can then be used as a nucleophile in a subsequent palladium-catalyzed asymmetric allylic alkylation, leading to enantioenriched C-3-substituted tetrahydropyridines. nih.gov
A typical procedure involves treating a pyridine (B92270) derivative with a catalytic amount of [Ir(coe)₂Cl]₂ and an excess of diethylsilane, which results in nearly quantitative conversion to the N-silyl dihydropyridine. nih.gov
Table 1: Example of [Ir(coe)₂Cl]₂ in a Tandem Dearomatization/Allylic Alkylation Reaction Sequence nih.gov
| Step | Reagents and Conditions | Product of Step |
| 1. Dearomative Hydrosilylation | 3-fluoropyridine, [Ir(coe)₂Cl]₂ (1 mol %), Et₂SiH₂ (5 equiv), 50 °C, 3 h | N-silyl dihydropyridine |
| 2. Allylic Alkylation | Cinnamyl methyl carbonate, Pd₂(dba)₃ (2.5 mol %), PPh₃ (15 mol %), CH₂Cl₂, 40 °C, 16 h | Dearomative allylation product |
This table illustrates the initial dearomatization step where [Ir(coe)₂Cl]₂ is used, as part of a larger reaction sequence.
The direct addition of phenols to unactivated olefins, known as hydroaryloxylation, is an atom-economical method for synthesizing aryl alkyl ethers. While iridium pincer complexes have been reported to catalyze this transformation effectively, there is a lack of specific research demonstrating the use of [Ir(coe)₂Cl]₂ for this purpose. nih.gov The development of catalysts for the hydroaryloxylation of unactivated olefins remains an active area of research, with various transition metals being explored. rsc.org
Oxidation Reactions
Hydrogen Peroxide Oxidation of Hydroxamic Acids
The complex [Ir(coe)₂Cl]₂ has been identified as an effective catalyst for the oxidation of hydroxamic acids utilizing hydrogen peroxide (H₂O₂) as the oxidant. This reaction is significant as it can lead to the formation of acyl nitroso intermediates, which are valuable species in organic synthesis, particularly in hetero Diels-Alder reactions. The catalytic system enables the in-situ generation of these reactive intermediates under mild conditions.
Research has demonstrated that the [Ir(I)(coe)₂Cl]₂-catalyzed oxidation of hydroxamic acids in the presence of a trapping agent like cyclopentadiene (B3395910) can produce the corresponding cycloadducts in high yields. For instance, with a catalyst loading of 2 mol%, yields of up to 97% have been achieved. The efficiency of the catalyst is further highlighted by the fact that with a catalyst loading as low as 0.05 mol%, a turnover number (TON) of 740 was reached, indicating a high catalytic turnover. cymitquimica.com
Table 1: [Ir(coe)₂Cl]₂ Catalyzed Oxidation of Hydroxamic Acids
| Catalyst Loading (mol%) | Product Yield | Turnover Number (TON) |
|---|---|---|
| 2 | Up to 97% | Not Reported |
Data derived from a study on the catalytic oxidation of hydroxamic acids. cymitquimica.com
Immobilization of Organic Functional Groups onto Solid Supports
The immobilization of catalysts or functional organic molecules onto solid supports is a crucial technique in catalysis and materials science, as it facilitates catalyst separation and recycling. [Ir(coe)₂Cl]₂ plays a key role in a novel and efficient method for grafting functional organic molecules onto surfaces like silica (B1680970) or glass. wikipedia.org
This process involves the transition-metal-catalyzed reaction of vinylsilanes with the hydroxyl groups present on the surface of the solid support. wikipedia.org Specifically, functionalized vinylsilanes can be immobilized onto silica in the presence of [IrCl(coe)₂]₂ and a co-catalyst. This method allows for the covalent bonding of a wide range of organic functional groups to the solid surface. The loading of the functional group onto the silica support is a measure of the efficiency of this process.
Table 2: Immobilization of Functionalized Vinylsilanes onto Silica using [Ir(coe)₂Cl]₂
| Functionalized Vinylsilane | Loading on Silica (mmol/g) |
|---|---|
| 3a | 0.90 |
| 3b | 1.04 |
| 3c | 0.64 |
| 3d | 0.88 |
| 3e | 0.94 |
| 3f | 0.94 |
| 3g | 0.87 |
This table summarizes the loading capacity of various functionalized vinylsilanes onto a silica support, a process catalyzed by [Ir(coe)₂Cl]₂.
Mechanistic Investigations and Theoretical Insights into Iridium Catalysis by Ir Coe ₂cl ₂
Experimental Mechanistic Studies
Experimental investigations provide direct evidence of the species and transformations occurring during a catalytic reaction. Through a combination of spectroscopic techniques, kinetic analysis, and systematic variation of reaction parameters, a detailed picture of the catalytic cycle can be constructed.
The identification and characterization of intermediates are fundamental to mechanistic elucidation. Various spectroscopic methods are indispensable in this endeavor.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR spectroscopy (¹H, ¹³C, ³¹P, ¹⁵N) is a powerful tool for probing the structure of iridium complexes in solution. For instance, in studies of iridium-catalyzed hydroamination, NMR has been used to identify key intermediates. The appearance of new signals or shifts in existing ones can indicate ligand substitution, oxidative addition, or reductive elimination steps. In some cases, low-temperature NMR experiments can trap and characterize otherwise fleeting intermediates.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to changes in the bonding of specific functional groups. For example, the stretching frequencies of hydride (Ir-H), carbonyl (C≡O), and N-H bonds are readily observable. The detection of a band in the 2000-2200 cm⁻¹ region is a strong indicator of the formation of an iridium-hydride species, a common intermediate in many catalytic cycles such as hydrogenation and transfer dehydrogenation. nih.gov
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that allows for the detection of charged catalytic species directly from the reaction mixture. It provides valuable information about the mass-to-charge ratio of intermediates, helping to confirm their composition.
A study on the reactivity of cationic bis(cyclooctene)-Ir(I) complexes, generated from [Ir(coe)₂Cl]₂, with alkylphosphines demonstrated the power of these techniques. The reaction with the bulky tributylphosphine (B147548) (tBu₃P) led to intramolecular C-H activation, forming a cyclometalated bis(phosphine)-Ir(III) species. This product was thoroughly characterized, and its formation pathway was elucidated through spectroscopic analysis, leading to the isolation of a rare 14-electron alkyl-Ir(III) complex. researchgate.net
Table 1: Spectroscopic Data for a Representative Iridium Hydride Intermediate
| Spectroscopic Technique | Observed Feature | Implication |
| ¹H NMR | High-field signal (δ -10 to -25 ppm) | Presence of a hydride ligand bonded to iridium |
| ³¹P NMR | Change in chemical shift and coupling constants | Coordination of phosphine (B1218219) ligands to the iridium center |
| IR Spectroscopy | Strong absorption band at ~2100 cm⁻¹ | Ir-H stretching vibration |
This table provides typical data ranges for iridium hydride complexes, which are key intermediates in many catalytic reactions initiated by [Ir(coe)₂Cl]₂.
Kinetic studies provide quantitative information about the rates of catalytic reactions and how these rates depend on the concentrations of reactants, catalysts, and other species. This information is crucial for determining the rate-determining step of a catalytic cycle and for distinguishing between proposed mechanisms.
For example, in the intramolecular hydroamination of aminoalkenes catalyzed by an iridium complex derived from [Ir(coe)₂Cl]₂, a detailed kinetic analysis was performed. nih.gov The study revealed that the reaction rate has a first-order dependence on the iridium concentration. Interestingly, an inverse-order dependence on both the substrate and product concentrations was observed. This suggests a complex mechanism where the substrate and product can inhibit the catalyst, likely by forming off-cycle, inactive complexes. nih.gov Furthermore, a primary kinetic isotope effect (KIE) of 3.4 was measured when the N-H group was replaced with an N-D group, indicating that the N-H bond cleavage is involved in the rate-determining step of the reaction. nih.gov
Table 2: Kinetic Data from an Iridium-Catalyzed Hydroamination Study. nih.gov
| Parameter | Value | Mechanistic Implication |
| Reaction Order in [Ir] | 1 | The catalytic cycle involves a single iridium center. |
| Reaction Order in [Substrate] | -1 | Substrate inhibition is occurring. |
| Reaction Order in [Product] | -1 | Product inhibition is occurring. |
| Kinetic Isotope Effect (kH/kD) | 3.4 | N-H bond cleavage is part of the rate-determining step. |
This table summarizes the key kinetic findings from a study on iridium-catalyzed intramolecular hydroamination, providing insights into the reaction mechanism.
The choice of solvent and the presence of additives can have a profound impact on the course of a catalytic reaction. epfl.ch Solvents can influence the solubility of reactants and catalysts, stabilize or destabilize intermediates and transition states, and in some cases, even participate directly in the reaction. researchgate.netepfl.ch Additives, such as co-catalysts or ligands, can dramatically alter the activity and selectivity of the catalyst.
Computational Chemistry Approaches
Computational chemistry has become an indispensable tool for investigating reaction mechanisms in homogeneous catalysis. Theoretical calculations can provide detailed information about the structures and energies of intermediates and transition states that are often difficult or impossible to observe experimentally.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the mechanisms of transition metal-catalyzed reactions. By calculating the potential energy surface of a reaction, DFT can be used to map out the entire catalytic cycle, including the structures of all intermediates and transition states.
In the aforementioned study of iridium-catalyzed intramolecular hydroamination, DFT calculations were employed to scrutinize plausible reaction mechanisms. nih.gov The calculations supported a mechanism involving the nucleophilic attack of the amine on the iridium-coordinated alkene, followed by protonolysis of the resulting Ir-C bond. A key finding from the DFT calculations was that the turnover-limiting step is the reductive elimination from a high-energy Ir(III)-hydrido intermediate. nih.gov This intermediate is predicted to be highly reactive and thus difficult to observe experimentally, highlighting the power of computational methods to reveal hidden aspects of a reaction mechanism.
Table 3: Comparison of Experimental and DFT-Calculated Activation Parameters for Intramolecular Hydroamination. nih.gov
| Parameter | Experimental Value | DFT-Calculated Value |
| ΔH‡ (kcal/mol) | 20.9 | - |
| ΔS‡ (cal/K·mol) | -23.1 | - |
| Ea (kcal/mol) | 21.6 | ~21.7 (for a related step) |
This table compares experimentally determined activation parameters with those obtained from DFT calculations, demonstrating the ability of computational methods to provide results that are in good agreement with experimental data.
While DFT is excellent for describing the ground-state properties of molecules, Time-Dependent Density Functional Theory (TDDFT) is used to investigate excited-state properties, such as electronic absorption and emission spectra. researchgate.netresearchgate.net This is particularly relevant for understanding the photophysical properties of iridium complexes, many of which are highly phosphorescent and have applications in areas such as organic light-emitting diodes (OLEDs).
TDDFT calculations can accurately predict the absorption and emission energies of iridium complexes, as well as the nature of the electronic transitions involved (e.g., metal-to-ligand charge transfer, MLCT). researchgate.netresearchgate.net By understanding the relationship between the structure of an iridium complex and its electronic properties, it is possible to design new complexes with tailored photophysical characteristics. While not directly related to the catalytic mechanisms of [Ir(coe)₂Cl]₂ in thermal reactions, TDDFT is a crucial tool for exploring the potential of iridium complexes in photoredox catalysis, an area of growing importance. The inclusion of relativistic effects in these calculations is often necessary to achieve good agreement with experimental data, especially for heavy elements like iridium. researchgate.net
Energy Profiles and Transition State Characterization
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction coordinates of catalytic cycles involving iridium. By mapping the potential energy surfaces, researchers can identify key intermediates and transition states, providing a quantitative understanding of the reaction's feasibility and kinetics.
A comprehensive study on the intramolecular hydroamination of unactivated alkenes, using the closely related [Ir(COD)Cl]₂ precursor, provides a valuable model for the types of energetic insights obtainable. nih.gov Experimental and computational investigation of the cyclization of N-benzyl-2,2-diphenylpent-4-en-1-amine revealed an olefin activation mechanism. Eyring and Arrhenius analyses for this transformation afforded the activation parameters shown in the table below, which characterize the energy barrier of the rate-determining step. nih.gov
| Activation Parameter | Value | Unit |
|---|---|---|
| ΔH‡ (Enthalpy of Activation) | 20.9(3) | kcal mol⁻¹ |
| ΔS‡ (Entropy of Activation) | -23.1(8) | cal K⁻¹ mol⁻¹ |
| Eₐ (Arrhenius Activation Energy) | 21.6(3) | kcal mol⁻¹ |
Data sourced from a combined experimental and computational investigation into iridium-catalyzed intramolecular hydroamination. nih.gov
In other systems, such as the reduction of CO₂ catalyzed by iridium species, DFT calculations have been used to map out the complete Gibbs free energy profile. For the reduction of CO₂ to bis(silyl)acetal catalyzed by an [Ir(CF₃CO₂)(κ²-NSiMe)₂]/B(C₆F₅)₃ system, theoretical calculations identified the rate-limiting step as a boron-promoted Si-H bond cleavage, occurring via an iridium silylacetal borane (B79455) adduct. These studies often reveal that catalytic cycles proceed through an inner-sphere mechanism, where the substrate directly coordinates to the metal center. researchgate.net For instance, in the hydrosilylation of N-heterocycles catalyzed by a silylene-bridged Ir dimer generated in situ from [Ir(coe)₂Cl]₂, the mechanism is proposed to follow such an inner-sphere path. researchgate.net
Solid-State Computational Studies for Heterogeneous-like Reactivity
While [Ir(coe)₂Cl]₂ is primarily used in homogeneous catalysis, there is growing interest in immobilizing iridium complexes onto solid supports to create robust, recyclable heterogeneous catalysts. These systems combine the high selectivity of molecular catalysts with the practical advantages of heterogeneous systems.
Characterization of these supported catalysts is crucial to understanding their reactivity. Techniques like X-ray Photoelectron Spectroscopy (XPS) are employed to study the composition and electronic state of iridium species immobilized on supports like silica (B1680970) or titania. researchgate.net For example, a comparative XPS study of [Ir(COD)Cl]₂ immobilized on a silica support modified with linkers revealed that the Ir/Cl ratio can serve as an indicator of the integrity of the complex on the surface. An increase in this ratio after a catalytic reaction suggests decomposition of the original complex. researchgate.net
Efficient heterogeneous iridium catalysts for water oxidation have been developed by immobilizing iridium on bipyridine-bridged periodic mesoporous organosilica (BPy-PMO). nih.gov These materials showed significantly higher turnover frequencies (TOFs) compared to conventional heterogeneous iridium catalysts, demonstrating the potential of supporting molecular precursors on structured materials. nih.gov Although detailed solid-state computational studies on these specific [Ir(coe)₂Cl]₂-derived heterogeneous systems are still emerging, the characterization data provides a critical foundation for future theoretical modeling to understand the surface-bound catalytic mechanisms and the role of the support material.
Principles of Ligand Design and Catalyst Performance
The catalytic behavior of the iridium species generated from [Ir(coe)₂Cl]₂ is profoundly influenced by the ancillary ligands that replace the labile cyclooctene (B146475) molecules. The rational design of these ligands, targeting specific electronic and steric properties, is a cornerstone of modern catalyst development.
Hemilability and Metal-Ligand Cooperativity
Hemilability is a key design principle in which a multidentate ligand contains one strong and one weak donor group. The weak donor can reversibly dissociate from the metal center, creating a vacant coordination site necessary for substrate binding and catalytic turnover, while the strong donor anchors the ligand to the metal.
This concept has been effectively applied in iridium catalysis. For instance, iridium(I) complexes with N-heterocyclic carbene (NHC) ligands featuring a hemilabile 2-methoxyethyl or 2-methoxyphenyl substituent have shown enhanced efficiency in transfer hydrogenation reactions. acs.org The reversible coordination of the oxygen donor is believed to be crucial for the catalytic cycle. Similarly, iridium(III) and ruthenium(II) complexes with oxygen-functionalized triazolylidene ligands exhibit interconvertible monodentate and C,O-bidentate binding modes, demonstrating the hemilability of the coordinating group. researchgate.net This dynamic behavior can be triggered by external stimuli like acid or base, allowing for controlled opening and closing of the metalacycle. researchgate.net The labile nature of the coe ligands in the [Ir(coe)₂Cl]₂ precursor is what allows for the introduction of these sophisticated, functional ligands that can engage in such cooperative bonding.
Influence of Ligand Electronic and Steric Properties
The electronic and steric properties of the ancillary ligands are critical determinants of a catalyst's activity, selectivity, and stability. Tuning these properties allows for the fine-adjustment of the metal center's reactivity.
Steric Effects: The bulkiness of a ligand can significantly impact selectivity. In the enantioselective allylation of amines and phenoxides, the steric size of the ligand on the metallacyclic iridium catalyst was shown to affect not only the yield and enantioselectivity but also the regioselectivity of the reaction. nih.gov
Electronic Effects: The electron-donating or -withdrawing nature of a ligand modifies the electron density at the iridium center, which in turn influences its interaction with substrates. In some cases, the electronic properties of substituents on the ligand have a negligible effect on the reaction outcome. acs.org However, in other systems, such as iridium-catalyzed water oxidation, remnants of organic ligands from the precursor can have an inhibitory effect on the catalytic reaction. nih.gov In a study on iridium-catalyzed hydroalkenylation, DFT calculations revealed that seemingly minor ligand modifications, such as the presence of methyl groups, play a crucial role in dictating both regioselectivity and enantioselectivity. acs.org
Origins of Enantioselectivity and Diastereoselectivity
The precursor [Ir(coe)₂Cl]₂ is achiral, but it is widely used to generate some of the most effective catalysts for asymmetric synthesis by combining it with chiral ligands. Understanding the origin of the stereochemical outcome is essential for designing catalysts that can deliver products with high optical purity.
The source of stereocontrol is multifaceted and often involves a combination of factors:
Chiral Ligand Architecture: The primary source of stereocontrol is the chiral environment created by the ligand bound to the iridium center. In the asymmetric hydrogenation of isoquinolines, a catalyst generated from [Ir(cod)Cl]₂ and a chiral xyliphos ligand achieves high enantioselectivity and diastereoselectivity (up to 95% ee and >20:1 dr). acs.org The precise geometry of the chiral ligand dictates the facial approach of the substrate to the metal center.
Substrate-Directing Groups: Functional groups on the substrate can coordinate to the catalyst, directing the reaction to occur in a specific stereochemical manner. The aforementioned hydrogenation of isoquinolines benefits from a hydroxymethyl directing group at the C1 position, which enhances efficiency. acs.org
Ion Pairing and Counterion Effects: In many iridium-catalyzed reactions, particularly allylic alkylations, the nature of the base, the resulting cation, and the catalyst's counteranion can be crucial for stereoselectivity. acs.org Chelation of an enolate with a metal cation like lithium can be critical for achieving high diastereoselectivity. acs.orgnih.gov In some instances, counteranions are presumed to control the facial attack of the nucleophile. acs.org
Catalyst-Directed Diastereoselectivity: When reacting a chiral catalyst with a chiral substrate, the catalyst can override the inherent stereochemical preference of the substrate. In the coupling of vinyl aziridines with unprotected chiral diols, using enantiomeric iridium catalysts allowed for the selective synthesis of different diastereomers with excellent levels of catalyst-directed control. nih.gov
Computational studies are frequently used to build models that explain the observed stereoselectivities, correlating the structure of the transition state, which incorporates the chiral ligand, substrate, and other interacting species, with the final product's configuration. acs.org
Structural Characterization and Structure Activity Relationships of Iridium Cyclooctene Complexes
X-ray Crystallography of [Ir(coe)₂Cl]₂ and its Derivatives
X-ray crystallography stands as a definitive method for determining the solid-state structure of molecules. For the chlorobis(cyclooctene)iridium(I) dimer, [Ir(coe)₂Cl]₂, and its various derivatives, this technique has provided invaluable insights into their molecular architecture. The dimeric structure features two iridium centers bridged by two chloride ions. wikipedia.org Each iridium atom is coordinated to two cyclooctene (B146475) (coe) ligands. wikipedia.org This foundational structure serves as a versatile precursor for a vast array of other organoiridium compounds and catalysts. wikipedia.org
The reactions of [Ir(coe)₂Cl]₂ with various ligands lead to a diverse range of derivatives with distinct structural characteristics. For instance, its reaction with pyridine (B92270) and dihydrogen (H₂) results in the formation of the crystallographically characterized monomeric complex, IrCl(H)₂(coe)(py)₂. nih.gov This complex can further react over time to form a dimeric species, (Cl)(H)(py)(μ-Cl)(μ-H)(κ-μ-NC₅H₄)Ir(H)(py)₂, which has also been characterized by X-ray crystallography. nih.gov The formation of such derivatives highlights the labile nature of the cyclooctene ligands, which are readily displaced by other ligands like phosphines. wikipedia.org
Specific bond lengths and angles provide a quantitative picture of the coordination environment. For example, in a derivative where a pyridyl group bridges two iridium centers, the Ir-C and Ir-N bond lengths of the bridging moiety are approximately 1.998(3) Å and 2.013(3) Å, respectively, with an Ir-Ir distance of 2.73319(18) Å. acs.org In another complex, IrCl(H)₂(η²-COE)(py)₂, the Ir-C bond lengths to the cyclooctene ligand are 2.152(11) Å and 2.187(10) Å. nih.gov The Ir-N bond lengths in this complex are influenced by the trans effect of the hydride ligands, resulting in different lengths for the axial and equatorial pyridine ligands. nih.gov
| Complex | Bond | Bond Length (Å) | Reference |
|---|---|---|---|
| Bridged Pyridyl Dimer | Ir-C (bridging pyridyl) | 1.998(3) | acs.org |
| Ir-N (bridging pyridyl) | 2.013(3) | acs.org | |
| IrCl(H)₂(η²-COE)(py)₂ | Ir-C (COE) | 2.152(11), 2.187(10) | nih.gov |
| Ir-N (py) | 2.106(8), 2.216(9) | nih.gov |
| Complex | Angle | Angle (°) | Reference |
|---|---|---|---|
| Bridged Pyridyl Dimer (Ir1) | N2–Ir1–Cl2 | 86.92(8) | acs.org |
| Cl2–Ir1–Cl1 | 93.72(3) | acs.org | |
| N1–Ir1–Cl1 | 84.45(8) | acs.org | |
| IrCl(H)₂(η²-COE)(py)₂ | py-N1–Ir–alkene centroid | 101.6(6) | nih.gov |
| py–Ir–Cl | 91.1(3) | nih.gov | |
| py–Ir–Cl | 92.4(3) | nih.gov |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of molecules in solution. For iridium-cyclooctene complexes, various NMR techniques provide a wealth of information that complements the solid-state data from X-ray crystallography.
¹H NMR spectroscopy is instrumental in identifying the presence and chemical environment of hydrogen atoms in these complexes. For instance, in IrCl(H)₂(COE)(py)₂, the hydride ligands give rise to characteristic signals at high field (δ -19.34 and -26.47), while the protons on the cyclooctene ligand appear at δ 3.12 and 4.12. nih.gov The observation of distinct signals for the two hydride ligands and the inequivalent CH protons of the COE ligand provides insight into the complex's geometry in solution. nih.gov Dynamic processes, such as ligand exchange, can also be studied using techniques like Exchange Spectroscopy (EXSY). nih.govcore.ac.uk For example, the rate of pyridine loss from the equatorial site in IrCl(H)₂(COE)(py)₂ has been determined to be 7.8 ± 0.1 s⁻¹ at 298 K. acs.org
¹³C NMR spectroscopy provides information about the carbon skeleton of the ligands. In conjunction with ¹H NMR, it allows for a complete assignment of the organic ligands coordinated to the iridium center.
³¹P NMR is particularly useful when phosphine (B1218219) ligands are present in the iridium complex. The chemical shift and coupling constants in ³¹P NMR spectra can reveal the coordination mode of the phosphine ligand and provide information about the electronic properties of the iridium center. The reaction of [Ir(coe)₂Cl]₂ with triphenylphosphine (B44618) (PPh₃), for example, leads to the formation of IrCl(PPh₃)₃, where the cyclooctene ligands have been completely displaced. wikipedia.org
| Assignment | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Hydride (trans to py) | -19.34 | nih.gov |
| Hydride (trans to Cl) | -26.47 | nih.gov |
| COE (CH) | 3.12 | nih.gov |
| 4.12 | nih.gov | |
| Pyridine (α-protons) | 9.25, 9.37 | nih.gov |
While solution-state NMR provides information about molecules in a dynamic environment, solid-state NMR (SSNMR) offers insights into the structure and reactivity of materials in the crystalline state. nih.gov For iridium-cyclooctene complexes, SSNMR can be particularly valuable for studying reactions that occur in the solid phase or for characterizing insoluble materials. Techniques like ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) can provide high-resolution spectra of solid samples, revealing details about the local environment of the carbon atoms in the cyclooctene and other organic ligands. nih.gov This can be used to monitor changes in the structure of the complex during a solid-state reaction.
Spectroscopic Correlations with Catalytic Activity
The spectroscopic data obtained from techniques like NMR and X-ray crystallography can often be correlated with the catalytic activity of iridium-cyclooctene complexes. For instance, the lability of the cyclooctene ligands, which can be inferred from their ease of displacement by other ligands as observed by NMR, is a key factor in the catalytic utility of [Ir(coe)₂Cl]₂. wikipedia.org This dimer serves as an effective precatalyst because the weakly bound cyclooctene ligands are readily replaced by substrate molecules, allowing the catalytic cycle to commence.
The electronic and steric properties of the ligands that replace cyclooctene have a profound impact on the catalytic activity. These properties can be probed spectroscopically. For example, the ¹⁵N chemical shifts of pyridine ligands in complexes like IrCl(H)₂(COE)(py)₂ can reflect the strength of the Ir-N bond, which in turn can influence the rate of ligand dissociation and, consequently, the catalytic turnover frequency. nih.gov
Structure-Reactivity and Structure-Selectivity Relationships
The relationship between the structure of an iridium-cyclooctene catalyst and its reactivity and selectivity is a central theme in catalysis research. The coordination geometry around the iridium center, dictated by the number and type of ligands, plays a crucial role. For instance, the creation of a vacant coordination site through the dissociation of a labile ligand like cyclooctene is often a prerequisite for substrate activation.
The nature of the other ligands in the complex can fine-tune the catalyst's properties. For example, in the context of transfer hydrogenation, the electronic and steric properties of phosphine or N-heterocyclic carbene (NHC) ligands that replace the cyclooctene ligands can influence both the rate of the reaction and the stereoselectivity of the product. rsc.org The reaction of [Ir(cod)Cl]₂, a related cyclooctadiene complex, with different reagents can lead to iridium(III) complexes with varying catalytic activities in transfer hydrogenation. researchgate.net These findings underscore the principle that by systematically modifying the ligand sphere around the iridium center, it is possible to tailor the catalyst's performance for a specific chemical transformation.
Future Perspectives in Iridium Catalysis with Cyclooctene Based Precursors
Development of Next-Generation Catalyst Systems
The development of new and improved iridium catalysts is a primary focus of current research, aiming for systems with enhanced activity, selectivity, and robustness. fastercapital.com A key strategy involves the strategic design of ligands that modify the steric and electronic properties of the iridium center. For instance, replacing the cyclooctadiene (COD) ligand in established precursors like IrCl(COD)(IMes) with cyclooctene (B146475) (COE) has been explored to develop more rapidly activating and air-stable precursors for processes like Signal Amplification By Reversible Exchange (SABRE). nih.govacs.org
The reaction of [IrCl(COE)2]2 with N-heterocyclic carbenes (NHCs) and various pyridines demonstrates a pathway to novel catalyst systems. acs.org The initial precursor, [IrCl(COE)2]2, reacts with pyridine (B92270) and H2 to form IrCl(H)2(COE)(py)2, which is a precursor to a more active 16-electron species. nih.govnih.gov This line of research offers insights into how ligand design can be tailored to improve catalyst performance for specific applications, such as the hyperpolarization of biomolecules for magnetic resonance imaging or the activation of notoriously inert C-H bonds. chemimpex.comfastercapital.comnih.gov Future developments will likely focus on creating chiral iridium catalysts for asymmetric transformations and expanding the library of ligands to fine-tune catalytic activity for challenging reactions. fastercapital.com
Integration with Sustainable Chemistry Principles
The integration of iridium catalysis with the principles of green and sustainable chemistry is a critical future direction. This involves designing catalytic processes that are more energy-efficient, utilize renewable feedstocks, and minimize waste. Iridium's high cost and scarcity make catalyst recycling an essential component of sustainability. A recently developed process for recycling organoiridium waste demonstrates a quantitative, pyrolysis-free method to recover iridium. The key step involves oxidative degradation with bleach to form crude iridium(IV) hydroxide, which is then converted back into a synthetically valuable precursor, [(1,5-cyclooctadiene)IrCl]2, in high yield. rsc.org
Furthermore, companies are pioneering the use of iridium-based photocatalytic platforms to transform renewable feedstocks, such as bio-ethanol and captured carbon dioxide, into valuable chemicals like bio-acetic acid and acrylic acid. newiridium.com These processes operate under mild conditions, significantly reducing energy consumption and carbon emissions, and creating products with a carbon-negative footprint. newiridium.com The future in this area will see an increased emphasis on using iridium catalysts in flow chemistry systems and for the valorization of biomass and CO2, contributing to a more circular chemical economy. newiridium.com
Exploration of New Catalytic Reactions and Substrate Scope
Cyclooctene-based iridium precursors are versatile starting materials for a growing number of catalytic reactions. chemimpex.comscientificlabs.ie Research continues to expand the boundaries of what is possible, moving into new reaction types and broadening the range of compatible substrates.
One significant area of exploration is in hydrogen isotope exchange (HIE) reactions, which are vital for producing radiolabeled pharmaceuticals. The complex [IrCl(COE)2]2 has been shown to form a binuclear iridium dimer that is active in the HIE process. nih.govnih.govresearchgate.net This discovery opens avenues for designing more efficient catalysts for site-specific labeling of drugs. nih.gov Another key area is the transfer dehydrogenation of alkanes, such as the conversion of cyclooctane (B165968) to cyclooctene, which can be achieved using pincer-ligand modified iridium catalysts derived from COE complexes. nih.gov
The substrate scope for these catalysts is also expanding. For instance, the SABRE hyperpolarization technique, using a catalyst derived from [IrCl(COE)2]2, has been successfully applied not only to pyridine but also to a range of biologically relevant molecules. nih.gov
Table 1: Selected Catalytic Reactions Utilizing Iridium-Cyclooctene Precursors
| Catalytic Reaction | Precursor/Catalyst System | Substrate Examples | Research Finding | Citation(s) |
|---|---|---|---|---|
| Hydrogen Isotope Exchange (HIE) | [IrCl(COE)2]2 / pyridine | Pharmaceuticals, organic molecules | Forms a catalytically active binuclear iridium dimer for site-specific labeling. | nih.gov, nih.gov |
| Signal Amplification By Reversible Exchange (SABRE) | [IrCl(COE)2]2 / pyridine / H2 | Pyridine, nicotinamide, nicotine, 5-aminopyrimidine | Efficiently hyperpolarizes substrates for enhanced NMR detection. | nih.gov, acs.org, researchgate.net |
| Transfer Dehydrogenation | (p-XPCP)Ir complexes derived from COE | Cyclooctane | Catalyzes the dehydrogenation of alkanes to alkenes. | nih.gov |
| Isomerization-Hydroboration | [IrCl(COE)2]2 / nido-carboranyldiphosphine | Alkenes | Acts as a catalyst for tandem isomerization and hydroboration reactions. | scientificlabs.ie |
| Allylic Amination | [IrCl(COE)2]2 / DNA-diene hybrid system | Allylic compounds | Facilitates the formation of C-N bonds. | scientificlabs.ie |
| C-H Activation | [IrCl(COE)2]2 | Organic molecules | Facilitates the functionalization of otherwise inert C-H bonds. | chemimpex.com |
Advancements in In Situ Spectroscopic and Computational Studies
A deeper understanding of reaction mechanisms is crucial for rational catalyst design. The future of iridium catalysis relies heavily on the synergy between advanced spectroscopic techniques and computational modeling to elucidate the structures and energies of transient intermediates and transition states. nih.govescholarship.org
In situ spectroscopy, particularly Nuclear Magnetic Resonance (NMR), has been instrumental in observing catalytic processes in real-time. For example, in situ NMR studies of the reaction between [IrCl(COE)2]2, pyridine, and parahydrogen have allowed for the direct observation of hyperpolarized catalyst intermediates like IrCl(H)2(COE)(py)2 and the subsequent formation of the active species for both SABRE and HIE. nih.gov Such studies provide invaluable data on reaction kinetics and the dynamics of ligand exchange. nih.govnih.gov Other techniques like in situ Electron Paramagnetic Resonance (EPR) are also powerful for probing the oxidation states and coordination environments of metal centers in catalytic cycles. dtu.dk
Complementing these experimental methods, Density Functional Theory (DFT) calculations have become an indispensable tool. escholarship.org Computational studies can map out entire catalytic cycles, revealing the relative energies of intermediates and transition states that are often too fleeting to be observed experimentally. nih.gov For example, DFT has been used to investigate the stereochemistry of iridium dihydride complexes and to rationalize the high regioselectivity observed in iridium-catalyzed borylation reactions by analyzing catalyst-substrate interaction energies. nih.govescholarship.org The combination of in situ spectroscopy and computational chemistry provides a powerful platform for understanding complex catalytic mechanisms and predicting the behavior of next-generation catalyst systems. rsc.orgscirp.org
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing cyclooctene-iridium-dihydrochloride complexes, and how are they characterized?
- Methodological Answer : Cyclooctene-iridium complexes are typically synthesized via ligand substitution reactions using precursors like [Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene) or [Ir(coe)₂Cl]₂ (coe = cyclooctene). For example, dinuclear iridium complexes with bridging ligands are prepared by reacting iridium precursors with arylmidazolide ligands under inert conditions . Characterization involves nuclear magnetic resonance (NMR) for ligand coordination analysis, X-ray crystallography for structural elucidation, and elemental analysis for purity validation. Magnetic anisotropy measurements (e.g., EPR spectroscopy) can confirm electronic contributions from iridium centers .
Q. How can the catalytic activity of cyclooctene-iridium complexes in alkane dehydrogenation be experimentally evaluated?
- Methodological Answer : Catalytic transfer dehydrogenation of substrates like cyclooctane (COA) can be tested using t-butylethylene (TBE) as a sacrificial olefin. Key parameters include reaction temperature (typically 150–200°C), catalyst loading (0.1–1 mol%), and reaction time (12–24 hours). Gas chromatography (GC) or GC-mass spectrometry (GC-MS) quantifies products like cyclooctene (COE) and t-butylethane (TBA). Control experiments without the catalyst or with alternative substrates (e.g., linear alkanes) establish baseline activity .
Q. What are the stability and storage requirements for cyclooctene-iridium-dihydrochloride complexes?
- Methodological Answer : These complexes are sensitive to moisture and oxygen. Storage under inert gas (argon or nitrogen) at –20°C in anhydrous solvents (e.g., tetrahydrofuran or dichloromethane) is recommended. Degradation can be monitored via periodic NMR or UV-vis spectroscopy. Safety data sheets (SDS) for analogous iridium compounds emphasize avoiding aqueous environments to prevent hydrolysis .
Advanced Research Questions
Q. How can conflicting data on the catalytic efficiency of iridium complexes in alkane dehydrogenation be systematically analyzed?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study designs. For example, discrepancies in turnover numbers (TONs) may arise from variations in substrate purity, reaction atmosphere (e.g., oxygen contamination), or ligand decomposition. A systematic review using PICOT (Population: iridium complexes; Intervention: reaction conditions; Comparison: alternative catalysts; Outcome: TONs; Time: kinetic studies) can isolate variables. Meta-analysis of published datasets with standardized normalization (e.g., per iridium atom) resolves contradictions .
Q. What spectroscopic techniques are most effective for probing the electronic structure of oxidized iridium complexes?
- Methodological Answer : X-ray absorption spectroscopy (XAS) at the Ir L₃-edge reveals oxidation states and ligand-field splitting. Electron paramagnetic resonance (EPR) detects unpaired electrons in oxidized species, with anisotropy values (>2.0023) indicating significant contributions from iridium’s spin-orbit coupling. Magnetic circular dichroism (MCD) further correlates electronic transitions with geometric distortions observed in crystallographic data .
Q. How can reaction mechanisms involving dinuclear iridium centers be elucidated?
- Methodological Answer : Isotopic labeling (e.g., deuterated cyclooctane) combined with kinetic isotope effect (KIE) studies distinguishes between concerted and stepwise C–H activation pathways. Density functional theory (DFT) calculations model transition states, while in situ infrared (IR) spectroscopy tracks intermediate species like Ir–H or Ir–alkyl bonds. Comparative studies with mononuclear analogs isolate cooperative effects between iridium centers .
Q. What strategies address the limited solubility of cyclooctene-iridium complexes in polar reaction media?
- Methodological Answer : Ligand engineering (e.g., introducing sulfonated or PEG-modified arylmidazolide ligands) enhances hydrophilicity. Solvent screening via Hansen solubility parameters identifies compatible polar aprotic solvents (e.g., dimethylacetamide). Alternatively, phase-transfer catalysts (e.g., tetrabutylammonium salts) facilitate interfacial reactions in biphasic systems .
Q. How do ligand electronic properties influence the catalytic selectivity of iridium complexes?
- Methodological Answer : Hammett plots correlate ligand substituent σ-values with turnover frequencies (TOFs) for dehydrogenation. Electrochemical methods (cyclic voltammetry) measure ligand-induced shifts in iridium’s redox potentials. Steric effects are quantified using Tolman’s cone angles, while computational natural bond orbital (NBO) analysis identifies charge transfer between ligands and metal centers .
Tables for Key Experimental Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
